Procysteine Procysteine (4R)-2-oxo-4-thiazolidinecarboxylic acid is an organonitrogen compound and an organooxygen compound. It is functionally related to an alpha-amino acid.
Procysteine has been used in trials studying the treatment of HIV Infections.
Brand Name: Vulcanchem
CAS No.: 19771-63-2
VCID: VC21536547
InChI: InChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1
SMILES: C1C(NC(=O)S1)C(=O)O
Molecular Formula: C4H5NO3S
Molecular Weight: 147.15 g/mol

Procysteine

CAS No.: 19771-63-2

VCID: VC21536547

Molecular Formula: C4H5NO3S

Molecular Weight: 147.15 g/mol

* For research use only. Not for human or veterinary use.

Procysteine - 19771-63-2

Description

Procysteine, chemically known as L-2-oxothiazolidine-4-carboxylic acid, is a cysteine prodrug. It plays a crucial role in enhancing intracellular glutathione levels, which are vital for antioxidant defense mechanisms in the body. Procysteine is metabolized into cysteine within cells, serving as a rate-limiting substrate for glutathione synthesis .

Mechanism of Action

Procysteine is inert until it is metabolized to cysteine intracellularly. This process enhances glutathione production, which is essential for protecting cells against oxidative stress and damage . The biochemical pathways affected by procysteine involve the glutathione cycle, which is critical for detoxification and immune function.

Biological Activity

Procysteine has been studied for its potential therapeutic applications in conditions associated with oxidative stress and inflammation. It can restore glutathione levels in tissues affected by oxidative stress and modulate anabolic factors important for muscle health. Additionally, procysteine has been investigated for its effects on various cellular processes, including reducing inflammatory markers in retinal cells.

Research Findings

Procysteine has been explored in several research contexts:

  • Glutathione Restoration: Procysteine supplementation can significantly restore glutathione levels in tissues affected by oxidative stress, such as in alcohol-fed rats.

  • Muscle Health: It has been shown to stimulate anabolic factors like insulin-like growth factor-1 (IGF-1), which are crucial for muscle maintenance and growth.

  • Inflammatory Conditions: Procysteine reduces TNF-α-induced increases in inflammatory markers in human retinal pigment epithelial cells.

Comparison with Similar Compounds

Procysteine is compared to other cysteine prodrugs like N-acetylcysteine, which also have antioxidant properties. Procysteine is unique in its stability and effectiveness as a cysteine prodrug, being less prone to oxidation than direct cysteine supplementation.

CAS No. 19771-63-2
Product Name Procysteine
Molecular Formula C4H5NO3S
Molecular Weight 147.15 g/mol
IUPAC Name (4R)-2-oxo-1,3-thiazolidine-4-carboxylic acid
Standard InChI InChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1
Standard InChIKey BMLMGCPTLHPWPY-REOHCLBHSA-N
Isomeric SMILES C1[C@H](NC(=O)S1)C(=O)O
SMILES C1C(NC(=O)S1)C(=O)O
Canonical SMILES C1C(NC(=O)S1)C(=O)O
Synonyms Procysteine;19771-63-2;otca;(R)-2-Oxothiazolidine-4-carboxylicacid;(4R)-2-oxo-1,3-thiazolidine-4-carboxylicacid;(R)-(-)-2-Oxothiazolidine-4-carboxylicacid;L-2-Oxothiazolidine-4-carboxylicacid;CCRIS7672;CHEMBL442218;Oxothiazolidinecarboxylate,L-;UNII-X7063P804E;L-2-Oxothiazolidine-4-carboxylate;2-Oxothiazolidine-4-carboxylate,L-;4-Thiazolidinecarboxylicacid,2-oxo-,(R)-[CAS];L-2-Oxo-4-thiazolidinecarboxylicacid;BRN4179169;(R)-2-Oxo-4-thiazolidinecarboxylicacid;ST075445;(4R)-2-oxothiazolidine-4-carboxylicacid;4-Thiazolidinecarboxylicacid,2-oxo-,L-;L-(-)-2-Oxothiazolidine-4-carboxylicacid;4-Thiazolidinecarboxylicacid,2-oxo-,(R)-;4-Thiazolidinecarboxylicacid,2-oxo-,(4R)-;SMR000449326;Koprosteine
PubChem Compound 72390
Last Modified Aug 15 2023

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